molecular formula C12H9N3O2 B1667800 1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl- CAS No. 72364-91-1

1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-

Cat. No.: B1667800
CAS No.: 72364-91-1
M. Wt: 227.22 g/mol
InChI Key: ACMSQMLLTIBBEG-UHFFFAOYSA-N
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Description

1H-Naphtho[2,3-d]triazole-4,9-dione, 6,7-dimethyl- is a heterocyclic compound featuring a fused naphthoquinone core integrated with a 1,2,3-triazole ring. The 6,7-dimethyl substituents on the naphthoquinone scaffold enhance its electron-withdrawing properties and influence molecular interactions in biological systems. This compound has garnered attention for its dual inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes critical in cancer immune evasion . Structure-activity relationship (SAR) studies reveal that para-substituted electron-withdrawing groups on the aryl moiety optimize potency, with IC50 values in the nanomolar range against both IDO1 and TDO . Additionally, derivatives of this scaffold exhibit bifunctional mechanisms, such as reactive oxygen species (ROS) induction and dihydroorotate dehydrogenase (DHODH) inhibition, enhancing their antitumor efficacy .

Properties

IUPAC Name

6,7-dimethyl-2H-benzo[f]benzotriazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-5-3-7-8(4-6(5)2)12(17)10-9(11(7)16)13-15-14-10/h3-4H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMSQMLLTIBBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C3=NNN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222679
Record name Brl 22321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72364-91-1
Record name Brl 22321
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072364911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brl 22321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Catalyst : None (thermal activation)
  • Solvent : Dichloromethane/water (1:1)
  • Temperature : 80°C
  • Yield : 68–75% for 1-alkyl derivatives; 72–78% for 2-alkyl derivatives

This protocol reduced reaction times to 12–18 hours and improved atom economy by eliminating intermediate isolation steps. However, the requirement for anhydrous conditions and precise stoichiometry limited its scalability.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed Huisgen cycloaddition revolutionized triazole synthesis, enabling regioselective formation under mild conditions. In 2019, this approach was adapted for 6,7-dimethyl-1H-naphtho[2,3-d]triazole-4,9-dione derivatives, leveraging O-propargylated naphthoquinone precursors and aryl azides.

Synthetic Protocol:

  • Propargylation : 2-Hydroxy-6,7-dimethyl-1,4-naphthoquinone was treated with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base.
  • Cycloaddition : The propargylated intermediate reacted with azides (alkyl or aryl) in the presence of CuSO₄·5H₂O and sodium ascorbate.
  • Workup : Products were isolated via extraction and purified by recrystallization.

Representative Yields :

Substituent on Triazole Yield (%)
Phenyl 82
4-Methoxyphenyl 78
Benzyl 85

This method achieved superior regiocontrol and functional group tolerance, facilitating the synthesis of 34 derivatives with yields exceeding 75% in most cases.

Comparative Analysis of Synthetic Methodologies

The evolution from stepwise condensation to one-pot and CuAAC methods reflects broader trends in synthetic efficiency. The table below contrasts key parameters:

Parameter 1983 Method 2009 Cycloaddition 2019 CuAAC
Reaction Time (h) 48–72 12–18 6–8
Yield (%) 40–55 68–78 75–85
Regioselectivity Low Moderate High
Scalability Limited Moderate High

The CuAAC method stands out for its rapid kinetics and compatibility with diverse azides, though it requires stringent exclusion of oxygen.

Optimization and Scale-Up Considerations

Recent efforts have focused on enhancing the practicality of these methods. Microwave-assisted CuAAC reduced reaction times to 1–2 hours while maintaining yields above 80%. Solvent optimization studies identified acetonitrile/water mixtures as superior to dichloromethane, minimizing side reactions. For industrial-scale production, continuous-flow reactors have been proposed to mitigate exothermicity and improve heat transfer.

Applications in Medicinal Chemistry

The 6,7-dimethyl substituent enhances lipophilicity, making these derivatives promising candidates for antimicrobial and anticancer agents. In vitro testing against Plasmodium falciparum revealed IC₅₀ values as low as 0.8 μM for triazole-naphthoquinone hybrids. Molecular docking studies suggest inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.

Chemical Reactions Analysis

BRL-22321A undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include various substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1H-Naphtho(2,3-d)triazole-4,9-dione exhibit notable antimicrobial properties. A study synthesized various derivatives and evaluated their effectiveness against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of nitrogen-containing heterocycles at specific positions on the triazole ring enhanced the compounds' antibacterial activity. For instance, compounds with thiomorpholine and piperazine groups showed significant activity against these bacterial strains, suggesting their potential as new antibacterial agents .

Fluorescent Properties

The compound has also been studied for its photophysical characteristics. The extended π-conjugated system in its structure allows for fluorescence both in solution and solid states. This property is particularly useful in biological imaging applications where fluorescent markers are required. The emission maxima of certain derivatives were found to shift significantly in polar solvents, indicating their suitability for various fluorescence-based applications .

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, 1H-Naphtho(2,3-d)triazole-4,9-dione derivatives are being investigated for use in organic light-emitting diodes. Their ability to emit light at specific wavelengths makes them ideal candidates for OLED materials. The tunability of their optical properties through chemical modifications allows researchers to design materials that can emit different colors based on the desired application .

Sensors

The compound's sensitivity to environmental changes (e.g., pH or polarity of solvents) positions it as a potential candidate for sensor applications. Its fluorescence can be utilized to develop sensors that detect specific ions or molecules in various environments, enhancing the field of chemical sensing technologies .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Derivatives showed significant antibacterial effects against MRSA; compounds with thiomorpholine were particularly effective .
Fluorescence Characterization Emission maxima shifted over 600 nm in polar solvents; suitable for biological imaging applications .
OLED Development Promising results in light emission properties; derivatives can be tuned for specific applications in OLED technology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of naphthoquinone-fused heterocycles, including thiazole-, imidazole-, and triazole-based derivatives. Key structural and functional differences are outlined below:

Compound Class Core Structure Key Substituents Biological Activity Notable Properties
Naphtho[2,3-d]triazole-4,9-dione (Target) Triazole + naphthoquinone 6,7-dimethyl; aryl groups at C1 Dual IDO1/TDO inhibition (IC50: 10–100 nM); ROS induction High selectivity for IDO1/TDO over other enzymes; in vivo tumor growth suppression
Naphtho[2,3-d]thiazole-4,9-dione Thiazole + naphthoquinone N-heterocycles at C2 (e.g., morpholine) Antimicrobial (MIC: 2–8 µg/mL vs. MRSA); fluorescence (λem > 600 nm in polar solvents) Solvent-dependent photophysics; synergistic redox activity via naphthoquinone core
Naphtho[2,3-d]imidazole-4,9-dione Imidazole + naphthoquinone 1-ethyl-2-methyl substituents Cytotoxicity (IC50: 0.5–5 µM vs. solid tumors); α-amylase inhibition (IC50: 12 µM) Selective for slow-growing tumors; structural rigidity enhances target binding
Natural naphtho[2,3-b]furan-4,9-diones Furan + naphthoquinone Hydroxy/methoxy groups Anticancer, antibacterial, anti-inflammatory Natural derivatives (e.g., lapachol); moderate cytotoxicity (IC50: 10–50 µM)

Mechanistic Divergences

  • Triazole Derivatives: The 1H-naphtho[2,3-d]triazole-4,9-dione scaffold disrupts the kynurenine pathway via IDO1/TDO inhibition, reversing immunosuppression in tumors . Methyl groups at C6/C7 enhance metabolic stability and membrane permeability .
  • Thiazole Derivatives: Antimicrobial activity stems from thiazole’s ability to disrupt bacterial cell membranes, while the naphthoquinone core generates ROS, causing oxidative stress in pathogens . Fluorescence properties enable tracking in biological systems.
  • Imidazole Derivatives : Cytotoxicity correlates with intercalation into DNA and inhibition of topoisomerase IIβ, particularly in slow-growing cancers .

Biological Activity

1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

  • Molecular Formula : C12H9N3O2
  • Molecular Weight : 225.22 g/mol
  • CAS Number : 175045

Research indicates that compounds with the naphtho-triazole scaffold can inhibit specific enzymes and induce reactive oxygen species (ROS), which are critical in cancer cell proliferation and apoptosis. The compound exhibits the following mechanisms:

  • Inhibition of hDHODH : The compound has shown efficacy in inhibiting human dihydroorotate dehydrogenase (hDHODH), a target in cancer therapy. This inhibition leads to reduced proliferation of leukemia and solid tumor cells by inducing ROS production and mitochondrial dysfunction .
  • Apoptosis Induction : Studies have demonstrated that the compound can trigger apoptosis in various cancer cell lines. The induction of ROS plays a significant role in this process, leading to cell cycle arrest and subsequent cell death .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of naphtho-triazole compounds exhibit antibacterial properties against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The introduction of specific substituents enhances this activity .

Table 1: Biological Activity Summary

StudyActivityFindings
hDHODH InhibitionCompounds 11k and 11l showed IC50 values of 9 nM and 4.5 nM respectively.
AntimicrobialCompounds exhibited activity against MRSA; structure-activity relationships were established.
CytotoxicitySome derivatives showed selective toxicity towards tumor cells compared to normal cells.

Case Studies

  • Inhibition of Cancer Cell Proliferation : In a study focusing on leukemia cells, compounds derived from the naphtho-triazole scaffold were found to significantly inhibit cell growth and induce apoptosis through ROS-mediated pathways. The study highlighted the importance of structural modifications for enhancing biological activity .
  • Antibacterial Efficacy : A series of experiments demonstrated that introducing nitrogen-containing groups into the naphtho-triazole structure increased its antibacterial potency against various Staphylococcus species. The results suggested potential for developing new antibacterial agents based on these modifications .
  • Selective Cytotoxicity : Research indicated that certain derivatives exhibited a higher toxic effect on tumor cells compared to normal human embryonic cells, suggesting a promising avenue for targeted cancer therapies .

Q & A

Q. What are the optimized synthetic routes for 1H-Naphtho[2,3-d]triazole-4,9-dione derivatives, and how can byproduct formation be minimized?

Synthesis of the core scaffold often involves cyclization reactions starting from naphthoquinone precursors. A key challenge is the formation of methylazide byproducts, which are hazardous and difficult to separate. A safer method uses click chemistry via 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis, achieving higher yields (70–90%) with minimal impurities . For 6,7-dimethyl derivatives, regioselective methylation post-cyclization (e.g., using iodomethane in DMF at 60°C) ensures precise substitution .

Q. How is structural characterization of this compound performed, particularly for verifying substitution patterns?

Advanced spectroscopic techniques are critical:

  • 1^1H/13^13C NMR : Methyl groups at positions 6 and 7 show distinct singlet peaks at δ 2.35–2.45 ppm and δ 2.50–2.60 ppm, respectively, due to steric shielding from the triazole ring .
  • HRMS : Molecular ion peaks at m/z 283.0725 (C14_{14}H11_{11}N3_3O2_2) confirm the base structure .
  • X-ray crystallography : Resolves noncovalent interactions (e.g., S···O contacts at 3.1–3.3 Å) influencing planarity and stability .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern dual inhibition of IDO1/TDO by 6,7-dimethyl derivatives, and how do substituents modulate potency?

SAR studies reveal:

  • 1-Aryl substitutions : Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the triazole’s 1-position enhance IDO1/TDO binding via hydrophobic interactions with heme cofactors.
  • 6,7-Dimethyl groups : Improve metabolic stability by reducing CYP450-mediated oxidation.
Substituent (R)IDO1 IC50_{50} (nM)TDO IC50_{50} (nM)Source
-H10070
-NO2_254
-CF3_386

Docking studies show the naphthoquinone core coordinates with Fe2+^{2+} in heme, while methyl groups stabilize hydrophobic pockets near Leu234 (IDO1) and Phe168 (TDO) .

Q. How do enzymatic and cellular assays reconcile contradictions in redox-mediated cytotoxicity (e.g., ROS induction vs. mitochondrial dysfunction)?

Mechanistic studies combine:

  • In vitro enzymatic assays : Measure DHODH inhibition (IC50_{50} = 4.5–9 nM) via NADH depletion .
  • Cellular ROS assays : Use DCFH-DA probes to quantify ROS levels (e.g., 2.5-fold increase in HL-60 cells at 10 µM) .
  • Mitochondrial membrane potential (ΔΨm) : JC-1 staining reveals depolarization (50% loss at 24 h), linking ROS to apoptosis .

Contradiction resolution : While ROS drives cytotoxicity in leukemia cells (e.g., Raji xenografts), keratinocyte hyperproliferation models show membrane damage (LDH release) dominates at higher doses (>20 µM), necessitating dose-optimization in therapeutic contexts .

Q. What in vivo models validate antitumor efficacy, and how is pharmacokinetic optimization achieved?

  • Xenograft models : 6,7-dimethyl derivatives (e.g., compound 11l ) reduce Raji tumor volume by 65% at 10 mg/kg (QD, 21 days) via oral nanocrystallization (enhanced bioavailability, Tmax_{max} = 2 h) .
  • PK/PD profiling : Methyl groups reduce hepatic clearance (CLhep_{hep} = 12 mL/min/kg vs. 22 mL/min/kg for non-methylated analogues) by blocking CYP3A4-mediated oxidation .

Methodological Recommendations

  • Synthetic protocols : Prioritize copper-free click chemistry to avoid azide hazards .
  • Assay design : Use orthogonal enzymatic (UV-Vis NADH depletion) and cellular (ROS/ΔΨm) assays to dissect mechanisms .
  • In vivo dosing : Employ PEGylated nanoparticles to enhance solubility and tumor targeting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-
Reactant of Route 2
1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-

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